3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one
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Overview
Description
3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one: is a spirocyclic compound that features a furan ring fused to an azaspiro octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one typically involves the formation of the spirocyclic core followed by the introduction of the furan ring. One common method involves the reaction of a furan derivative with a suitable azaspiro precursor under controlled conditions. For example, the reaction of 2,3-dihydrofuran with an azaspiro compound in the presence of a catalyst can yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable practices are often applied to optimize the synthesis process, reduce waste, and improve yield.
Chemical Reactions Analysis
Types of Reactions: 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanic acids or other derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: Furanic acids and aldehydes.
Reduction: Dihydrofuran derivatives.
Substitution: Substituted furan derivatives with various functional groups.
Scientific Research Applications
Chemistry: 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential biological activity .
Biology and Medicine: The compound has shown promise in medicinal chemistry due to its potential antioxidant properties. It is being investigated for its ability to scavenge free radicals and protect against oxidative stress .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins, due to its unique structural properties .
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one is primarily related to its antioxidant activity. The compound can interact with reactive oxygen species (ROS) and reactive nitrogen species (RNS), neutralizing them and preventing cellular damage. This activity is attributed to the presence of the furan ring, which can donate electrons to stabilize free radicals .
Comparison with Similar Compounds
3-(Furan-2-yl)propanoic acid derivatives: These compounds share the furan ring but differ in the side chain structure.
Spirocyclic antioxidants: Other spirocyclic compounds with antioxidant properties, such as spiro[cyclohexane-1,7’-furo[3,2-g]chroman]-5’(7’H)-one.
Uniqueness: 3-(Furan-2-yl)-2-azaspiro[34]octan-1-one is unique due to its combination of a furan ring with an azaspiro octane structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(furan-2-yl)-2-azaspiro[3.4]octan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10-11(5-1-2-6-11)9(12-10)8-4-3-7-14-8/h3-4,7,9H,1-2,5-6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYLZIQKVILZRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(NC2=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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